3-Chloro-6-(methoxymethyl)pyridazine
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Overview
Description
3-Chloro-6-(methoxymethyl)pyridazine is a heterocyclic compound with the molecular formula C6H7ClN2O It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(methoxymethyl)pyridazine typically involves the chlorination of 6-(methoxymethyl)pyridazine. One common method includes the reaction of 6-(methoxymethyl)pyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
6-(methoxymethyl)pyridazine+POCl3→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(methoxymethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-amino-6-(methoxymethyl)pyridazine or 3-thio-6-(methoxymethyl)pyridazine.
Oxidation: Formation of 3-chloro-6-(formylmethyl)pyridazine or 3-chloro-6-(carboxymethyl)pyridazine.
Reduction: Formation of 3-chloro-6-(methoxymethyl)dihydropyridazine.
Scientific Research Applications
3-Chloro-6-(methoxymethyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(methoxymethyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but with a methyl group instead of a methoxymethyl group.
3-Chloro-6-methoxypyridazine: Similar structure but without the methoxymethyl group.
3,6-Dichloropyridazine: Contains two chlorine atoms instead of one.
Uniqueness
3-Chloro-6-(methoxymethyl)pyridazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and bioavailability, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
3-chloro-6-(methoxymethyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-6(7)9-8-5/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWSQYLUWCKZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693751 |
Source
|
Record name | 3-Chloro-6-(methoxymethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-57-4 |
Source
|
Record name | Pyridazine, 3-chloro-6-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(methoxymethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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